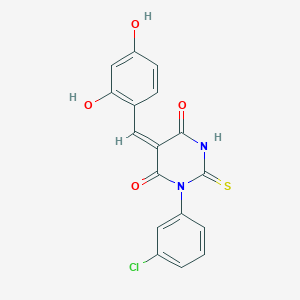
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide (MNPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPS is a sulfonamide compound that contains a pyridine ring and a nitro group. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, including HIV-1 and HCV. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways. These effects may contribute to the anticancer, antiviral, and antibacterial properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been found to inhibit the replication of HIV-1 and HCV by inhibiting the activity of viral enzymes. Additionally, this compound has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. Additionally, this compound has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide. One area of interest is the development of this compound analogs with improved solubility and lower toxicity. Another area of interest is the study of this compound in combination with other drugs to enhance its anticancer, antiviral, and antibacterial properties. Additionally, the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease, is an area of ongoing research.
Synthesemethoden
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-pyridinylamine. Another method involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with 2-chloropyridine. The synthesis of this compound can also be achieved through the reaction of 4-methyl-3-nitrobenzenesulfonamide with 2-pyridinethiol.
Eigenschaften
IUPAC Name |
4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-5-6-10(8-11(9)15(16)17)20(18,19)14-12-4-2-3-7-13-12/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZMWXPOPYYVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)


![3-isopropyl-8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4962372.png)

![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)


![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)